3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride
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Overview
Description
3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride is a complex organic compound that features a thiazole ring, a benzene sulfonyl fluoride group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole ring is functionalized with a methoxymethyl group through a nucleophilic substitution reaction. The benzene sulfonyl fluoride moiety is then introduced via a sulfonylation reaction, where the thiazole derivative reacts with benzene sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
3-[4-(Methoxymethyl)-1,3-thiazole-5-amido]benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group and the sulfonyl fluoride moiety allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[[4-(methoxymethyl)-1,3-thiazole-5-carbonyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S2/c1-19-6-10-11(20-7-14-10)12(16)15-8-3-2-4-9(5-8)21(13,17)18/h2-5,7H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARVUGPIRMQTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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